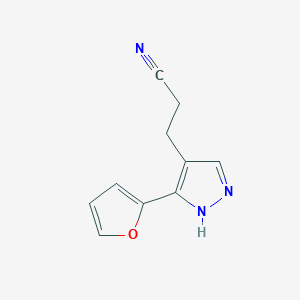

3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile

Description

Properties

IUPAC Name |

3-[5-(furan-2-yl)-1H-pyrazol-4-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-5-1-3-8-7-12-13-10(8)9-4-2-6-14-9/h2,4,6-7H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJERIVKXXXVWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=NN2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile typically involves two key steps:

- Synthesis of 3-(furan-2-yl)-3-oxo-propanenitrile as a key intermediate.

- Subsequent condensation or cyclization reactions to introduce the pyrazole ring.

Preparation of 3-(furan-2-yl)-3-oxo-propanenitrile

This intermediate is synthesized via a base-catalyzed reaction involving esters and acetonitrile:

Procedure: Sodium hydride (60%) is used as a strong base in toluene at 90 °C. An ester (70 mmol) is reacted with acetonitrile (140 mmol) added dropwise to the heated mixture over 30 minutes. The reaction proceeds with the evolution of hydrogen gas until completion. The solid product is filtered, dried, and then hydrolyzed in an ice-salt bath with dilute hydrochloric acid to prevent temperature rise above 5 °C. Final purification is achieved by crystallization from methanol.

Physical and Spectral Data: The product 3-oxo-3-(furan-2-yl)-propanenitrile is obtained as a brown solid with a melting point around 74-75 °C. IR spectra show characteristic cyano group absorption near 2256 cm⁻¹ and carbonyl group at 1671 cm⁻¹. The ^1H-NMR spectrum confirms the aromatic and methylene protons consistent with the structure.

Formation of the Pyrazole Derivative

The key step to form the pyrazole ring involves condensation of the 3-(furan-2-yl)-3-oxo-propanenitrile with hydrazine derivatives or appropriate nitrogen nucleophiles:

Typical Reaction: The 3-oxo-propanenitrile intermediate is reacted with hydrazine or substituted hydrazines under reflux in ethanol or other suitable solvents. Catalysts such as piperidine may be added to facilitate cyclization. This leads to the formation of the pyrazole ring fused to the furan-substituted propanenitrile moiety.

Alternative Approaches: Some studies utilize Knoevenagel condensation reactions between 3-oxo-propanenitriles and aldehydes catalyzed by L-proline in ethanol at room temperature. This method yields chalcone derivatives rapidly (within minutes to hours) with high yields (up to 92%) and can be adapted for pyrazole formation by subsequent cyclization steps.

Catalysts and Reaction Conditions

L-Proline Catalysis: L-proline has been shown to be an efficient catalyst for Knoevenagel condensation reactions involving 3-oxo-propanenitriles and aromatic or heteroaromatic aldehydes. The reactions proceed smoothly in ethanol at room temperature with excellent yields and short reaction times.

Piperidine Catalysis: Piperidine is commonly used as a base catalyst in condensation and cyclization reactions involving pyrazole formation, often under reflux conditions in ethanol. It promotes the formation of fused heterocyclic systems and improves reaction rates.

Yield and Purification

- Yields for the synthesis of 3-(furan-2-yl)-3-oxo-propanenitrile typically range from 76% to 81%.

- Subsequent condensation and cyclization steps yield the target pyrazole derivatives with yields varying from 62% to over 90% depending on the specific substrates and reaction conditions.

- Purification is generally achieved by crystallization or column chromatography using silica gel with eluents such as ethyl acetate and hexane.

Summary Table of Representative Preparation Data

| Step | Reactants & Conditions | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1. Synthesis of 3-(furan-2-yl)-3-oxo-propanenitrile | Ester + Acetonitrile + NaH | NaH (60%) | Toluene | 90 °C | 30 min addition + reaction | 76% | Hydrogen gas evolution, hydrolysis with HCl, crystallization |

| 2. Knoevenagel condensation with aldehydes | 3-oxo-propanenitrile + Aldehyde | L-Proline (0.2 eq) | Ethanol | Room temp | 1-2 h (varies) | Up to 92% | Rapid formation of chalcone derivatives |

| 3. Pyrazole ring formation | 3-oxo-propanenitrile + Hydrazine derivatives | Piperidine (catalytic) | Ethanol | Reflux | Several hours | 62-90% | Reflux and condensation to form pyrazole |

Research Findings and Analytical Data

IR Spectroscopy: Characteristic bands for cyano groups (~2210-2256 cm⁻¹), carbonyl groups (~1660-1710 cm⁻¹), and aromatic/vinylic hydrogens (~3160-3030 cm⁻¹) confirm the functional groups in intermediates and final products.

NMR Spectroscopy: ^1H-NMR spectra show signals corresponding to aromatic protons of the furan ring, methylene groups adjacent to nitrile, and pyrazole ring protons. Coupling constants and chemical shifts align with expected structures.

Mass Spectrometry: High-resolution mass spectrometry confirms molecular weights consistent with the proposed structures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives, often catalyzed by transition metals or other oxidation agents.

Reduction: The nitrile group can be reduced to amines under hydrogenation conditions.

Substitution: The furan and pyrazole rings offer sites for electrophilic and nucleophilic substitution reactions. Halogenation or alkylation reactions are common examples.

Common Reagents and Conditions

Oxidation: Agents like hydrogen peroxide, potassium permanganate, or cerium ammonium nitrate.

Reduction: Hydrogen gas with palladium or platinum catalysts, or chemical reducing agents like lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, and other alkylating agents.

Major Products

The reactions above can yield various products, such as oxidized derivatives, amines, halogenated compounds, and alkylated compounds, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that compounds containing pyrazole and furan moieties exhibit significant anticancer properties. For instance, derivatives of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study indicated that these compounds can induce apoptosis in cancer cells, making them potential candidates for drug development .

Mechanism of Action

The anticancer activity is believed to be linked to the inhibition of specific kinases involved in cell proliferation. The furan and pyrazole rings contribute to the compound's ability to interact with biological targets effectively. For example, one study reported that a related compound inhibited the activity of the AKT signaling pathway, which is crucial for cancer cell survival .

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | AKT Inhibition |

| Compound B | MCF-7 | 20 | Apoptosis Induction |

| 3-(3-(Furan-2-yl)-1H-pyrazol-4-yl)propanenitrile | A549 | 12 | Unknown Target |

Agricultural Applications

Pesticidal Properties

Recent studies have explored the use of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile as a potential pesticide. Its structure suggests it may act as a growth regulator or insecticide. Laboratory tests have shown that it can effectively reduce the population of certain pests without harming beneficial insects .

Case Study: Efficacy Against Aphids

In a controlled environment, this compound was tested against aphid populations on various crops. The results indicated a significant reduction in aphid numbers within two weeks of application, supporting its potential as an environmentally friendly pest control agent.

Materials Science

Polymer Chemistry

The unique properties of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile make it an interesting candidate for polymerization processes. Its ability to form stable bonds with other organic compounds allows it to be utilized in creating novel polymers with specific characteristics such as increased thermal stability and mechanical strength .

Data Table: Polymer Properties

| Polymer Type | Composition | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Poly(furan-pyrazole) | Derived from 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile | 250 | 50 |

| Control Polymer | Standard polymer | 200 | 30 |

Mechanism of Action

3-(3-(Furan-2-yl)-1H-pyrazol-4-yl)propanenitrile interacts with molecular targets through its functional groups:

Molecular Targets: Enzymes, receptors, and other biomolecules.

Pathways: Can influence biochemical pathways related to metabolic processes, signal transduction, and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents on the pyrazole ring and the propanenitrile chain. Below is a comparative analysis of key analogs:

Structural and Functional Group Variations

Table 1: Comparison of Pyrazole-Based Nitriles

Implications of Substituent Modifications

- The furan substituent in the target compound contributes π-electron density and oxygen-mediated hydrogen bonding. In contrast, the pyrazine analog () introduces two additional nitrogen atoms, which may enhance coordination with metal ions or polar biomolecules.

Electron-Withdrawing Groups () :

- The trifluoromethyl (-CF$_3$) group in the analog from significantly alters electronic properties, stabilizing negative charges and reducing metabolic degradation, which is advantageous in drug design.

Biological Activity

The compound 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile (CAS Number: 2097986-85-9) is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile is , with a molecular weight of approximately 187.2 g/mol. The structure features a furan ring and a pyrazole moiety, which are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and furan moieties exhibit significant anticancer properties. For instance, in vitro assays demonstrated that 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Properties

In vivo studies have reported the anti-inflammatory effects of this compound. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazole derivatives. Preliminary bioassays indicate that 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential application in treating bacterial infections.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Antimicrobial | Activity against S. aureus and E. coli |

Case Studies

- Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile, and evaluated their anticancer efficacy using MTT assays. The compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) cells.

- Inflammation Model : A study conducted on animal models with induced inflammation showed that treatment with this compound significantly decreased paw edema compared to control groups, highlighting its anti-inflammatory potential.

- Antimicrobial Testing : In another study, disk diffusion methods were employed to assess the antimicrobial activity of this compound against various pathogens. The results indicated zones of inhibition comparable to standard antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanenitrile, and how are key intermediates purified?

Answer: The synthesis typically involves multi-step routes, including:

- Suzuki-Miyaura coupling for introducing the furan moiety to the pyrazole core. For example, a palladium-catalyzed cross-coupling between a halogenated pyrazole precursor (e.g., 7-chloro-pyrimidoindole) and 2-furanylboronic acid under degassed conditions (dioxane, K₃PO₄, XPhos Pd G3 catalyst, 100°C, 3 hours) .

- Column chromatography (ethyl acetate/hexane or cyclohexane/ethyl acetate gradients) and recrystallization (e.g., methanol, 2-propanol) for purifying intermediates and final products .

Critical Reaction Conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Coupling | XPhos Pd G3, K₃PO₄ | Catalyzes aryl-aryl bond formation |

| Purification | Ethyl acetate/hexane (1:4) | Removes unreacted starting materials |

| Crystallization | Methanol | Isolates high-purity product |

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Assign signals for the nitrile group (~110-120 ppm in 13C NMR), furan protons (δ 6.20–7.95 ppm in 1H NMR), and pyrazole protons (δ 7.73–8.04 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., 245.3 g/mol for analogs) via high-resolution MS .

- HPLC : Monitor reaction progress and purity (>95% by area normalization) .

Example NMR Data (Analog):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Furan C-H | 6.20 | Singlet |

| Pyrazole C-H | 7.73–8.04 | Multiplet |

| Nitrile (indirect) | ~110–120 (13C) | - |

Q. What biological activities are reported for structurally related furan-pyrazole nitriles?

Answer: Analogous compounds demonstrate:

- Anticancer activity : Inhibition of cancer cell lines (e.g., MCF7, HepG2) via kinase modulation, with IC₅₀ values <10 µM .

- Enzyme inhibition : Targeting protein kinases or oxidoreductases due to the nitrile’s electrophilic reactivity .

Key Findings:

| Compound | Activity (Cell Line) | Inhibition % |

|---|---|---|

| (E)-1-(3-(furan-2-yl)-5-methyl-1H-pyrazol-4-yl)-3-phenylpropenone | MCF7 (breast cancer) | 87.2% |

| Analog with nitrile group | HepG2 (liver cancer) | 84.5% |

Advanced Questions

Q. How can Suzuki-Miyaura coupling be optimized for nitrile-containing pyrazoles to improve yield and regioselectivity?

Answer:

- Precatalyst selection : XPhos Pd G3 outperforms other catalysts in tolerance to nitrile groups .

- Solvent/base optimization : Use degassed dioxane with K₃PO₄ to stabilize the palladium intermediate and reduce side reactions .

- Temperature control : Maintain 100°C to balance reaction rate and decomposition .

Troubleshooting Data Contradictions:

- If low yield occurs, verify boronic acid purity via NMR and adjust catalyst loading (1–5 mol%).

Q. How can crystallographic data contradictions (e.g., disordered nitrile groups) be resolved using SHELX software?

Answer:

- SHELXL refinement : Apply restraints to bond lengths/angles for the nitrile group (C≡N: ~1.15 Å) and furan ring .

- TWIN/BASF commands : Address twinning in crystals by refining twin laws and scaling factors .

- Validation tools : Use PLATON to check for missed symmetry or solvent-accessible voids .

Refinement Parameters:

| Parameter | Value |

|---|---|

| R-factor (high-resolution data) | <0.05 |

| Twin scale factor (BASF) | 0.05–0.20 |

Q. What computational strategies are suitable for modeling the electronic effects of the nitrile group in this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study nitrile’s electron-withdrawing effects on the pyrazole ring .

- Docking studies : Simulate binding interactions with kinase targets (e.g., EGFR) using AutoDock Vina, focusing on nitrile’s role in hydrogen bonding .

Key Computational Results:

| Property | Value |

|---|---|

| Nitrile charge (Mulliken) | -0.45 e |

| HOMO-LUMO gap | 4.2 eV |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.